molecular formula C8H6F2O B12845810 2,3-Difluoro-2,3-dihydro-1-benzofuran

2,3-Difluoro-2,3-dihydro-1-benzofuran

Cat. No.: B12845810
M. Wt: 156.13 g/mol
InChI Key: LNPRWPOAMGTDLD-UHFFFAOYSA-N
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Description

2,3-Difluoro-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of fluorine atoms in the 2 and 3 positions of the dihydrobenzofuran ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dihydro-1-benzofuran typically involves the fluorination of 2,3-dihydro-1-benzofuran. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorobenzofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydrobenzofuran using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Difluorobenzofuran derivatives.

    Reduction: Dihydrobenzofuran.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

2,3-Difluoro-2,3-dihydro-1-benzofuran has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites, altering signal transduction pathways.

Comparison with Similar Compounds

    2,3-Dihydro-1-benzofuran: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.

    2,2-Difluoro-1,3-benzodioxole: Contains a dioxole ring instead of a furan ring, leading to distinct properties and applications.

    2,3-Dihydro-1-benzofuran-2-carboxylic acid:

Uniqueness: The presence of fluorine atoms in 2,3-Difluoro-2,3-dihydro-1-benzofuran imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in drug discovery and development, as well as in the synthesis of advanced materials.

Properties

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

2,3-difluoro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6F2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H

InChI Key

LNPRWPOAMGTDLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(O2)F)F

Origin of Product

United States

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